Ezetimibe Fluoro Isomer is a structural variant of the drug Ezetimibe, primarily used to lower cholesterol levels by inhibiting the absorption of cholesterol in the intestine. This compound, specifically characterized by the presence of fluorine in its molecular structure, has garnered attention due to its pharmacological properties and potential as a therapeutic agent. The identification and synthesis of this compound are crucial for understanding its efficacy and safety profiles.
Ezetimibe Fluoro Isomer belongs to the class of azetidine derivatives, specifically characterized as a 2-azetidinone. Its classification within medicinal chemistry highlights its significance in pharmaceutical applications aimed at lipid regulation.
The synthesis of Ezetimibe Fluoro Isomer involves several steps, utilizing various organic chemistry techniques:
The synthesis typically involves solvents such as methanol and dichloromethane, with various catalysts employed throughout the process. The yields for different intermediates can vary, often ranging from 35% to 83% depending on the specific reaction conditions utilized .
The molecular structure of Ezetimibe Fluoro Isomer features a fluorinated phenyl group attached to an azetidine ring, which contributes to its biological activity. The stereochemistry is crucial; specific configurations (R/S designations) influence its interaction with biological targets.
Ezetimibe Fluoro Isomer participates in various chemical reactions characteristic of azetidine derivatives:
The stability and reactivity of Ezetimibe Fluoro Isomer are heavily influenced by its molecular structure, particularly the positioning of functional groups which dictate reaction pathways .
Ezetimibe Fluoro Isomer functions primarily by inhibiting the Niemann-Pick C1-like 1 protein (NPC1L1), which plays a crucial role in cholesterol absorption in the intestines. By blocking this protein, it effectively reduces cholesterol levels in circulation.
Ezetimibe Fluoro Isomer has significant implications in medicinal chemistry:
Ezetimibe Fluoro Isomer (CAS: 1798008-25-9 or 2743547-96-6 for stereospecific forms) is a diastereomer of ezetimibe with the systematic name (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one. Its molecular formula is C₂₄H₂₁F₂NO₃, yielding a molecular weight of 409.43 g/mol [1] [4]. The compound features two fluorine atoms positioned at the 4- and 2- sites of the left and right phenyl rings, respectively, altering its steric and electronic properties compared to ezetimibe's 4,4'-difluoro configuration.
Table 1: Chemical Identifiers of Ezetimibe Fluoro Isomer
Property | Value |
---|---|
IUPAC Name | (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
CAS Numbers | 1798008-25-9 (relative stereochemistry), 2743547-96-6 (specific isomer) |
Molecular Formula | C₂₄H₂₁F₂NO₃ |
Molecular Weight | 409.43 g/mol |
Synonyms | Ezetimibe Impurity H/Q; O-Fluoro Ezetimibe; 3'-(2-Fluorophenyl)Ezetimibe |
XLogP Value | 4.5 (Predicted) |
Key physicochemical properties include:
Ezetimibe Fluoro Isomer exemplifies the critical impact of stereochemistry on pharmaceutical properties, featuring three chiral centers (C3, C4, and C1') that generate eight possible stereoisomers. The (3R,4S,1'S) configuration prevalent in this isomer contrasts with ezetimibe's (3R,4S,1'S) configuration, where the key distinction lies in the fluorophenyl attachment position (C1') [6] [10].
The stereochemical differences manifest in:
Table 2: Stereochemical Differentiation from Ezetimibe
Stereochemical Feature | Ezetimibe Fluoro Isomer | Therapeutic Ezetimibe |
---|---|---|
C3 Configuration | R | R |
C4 Configuration | S | S |
C1' Configuration | S | S |
Fluorophenyl Positions | 1-(4-FP), 3'-(2-FP) | 1-(4-FP), 3'-(4-FP) |
Key 1H NMR Difference | δ 7.32 (td, J=7.6Hz, ortho-H) | δ 7.05 (dd, J=8.4Hz, para-H) |
The ortho-fluorine induces 8-12° dihedral angle distortion between azetidinone and phenyl planes, disrupting the optimal NPC1L1 binding conformation [10].
During ezetimibe synthesis, Ezetimibe Fluoro Isomer emerges as a critical process-related impurity at levels of 0.05–0.15%, primarily through two mechanisms [2] [7]:
Table 3: Control Strategies in Manufacturing
Process Stage | Risk | Control Measure | Acceptance Limit |
---|---|---|---|
Fluorobenzene Acylation | Regioisomeric impurity formation | Strict temperature control (-15±2°C) | ≤0.5% in Eze-1 intermediate |
Azetidinone Ring Closure | C3/C4 epimerization | Reaction time <2h in CH₂Cl₂ at 0°C | ≤0.3% total isomers |
Final Crystallization | Inadequate impurity purge | Ethanol-water (1:3) anti-solvent crystallization | ≤0.15% in API |
Analytical control employs validated HPLC methods:
Despite structural similarity, Ezetimibe Fluoro Isomer lacks clinically significant cholesterol-lowering activity due to:
The pharmacological inactivity provides a critical quality control rationale: While ezetimibe inhibits cholesterol absorption by binding NPC1L1 protein in the intestinal brush border, reducing LDL-C by 15-20% [8], the fluoro isomer's structural deviations nullify this activity. This contrast validates its classification as an impurity rather than an active metabolite [3] [10].
Table 4: Key Pharmacological Parameters
Parameter | Ezetimibe Fluoro Isomer | Therapeutic Ezetimibe |
---|---|---|
NPC1L1 IC₅₀ | >50 µM | 0.22 µM |
Caco-2 Permeability (×10⁻⁶ cm/s) | 0.8 ± 0.2 | 5.6 ± 0.9 |
Glucuronidation Rate (Vₘₐₓ) | 0.3 nmol/min/mg protein | 4.5 nmol/min/mg protein |
LDL Reduction (in vivo) | Not significant | 18.5% at 10 mg/day |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: